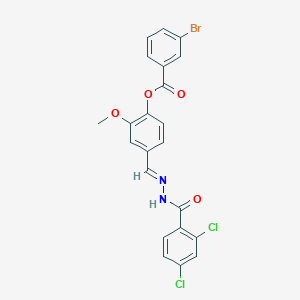

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Description

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a synthetic organic compound featuring a hydrazone-linked benzoyl group and a substituted benzoate ester. Its molecular formula is C22H14BrCl2N2O4, with a molecular weight of approximately 538.6 g/mol. The structure includes:

- A 3-bromobenzoate ester moiety at the para position.

- A 2,4-dichlorobenzoyl carbohydrazonoyl group linked to a 2-methoxyphenyl backbone.

This compound is structurally analogous to derivatives studied for antimicrobial and pesticidal activities, though its specific applications remain under investigation .

Properties

CAS No. |

769143-08-0 |

|---|---|

Molecular Formula |

C22H15BrCl2N2O4 |

Molecular Weight |

522.2 g/mol |

IUPAC Name |

[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |

InChI |

InChI=1S/C22H15BrCl2N2O4/c1-30-20-9-13(12-26-27-21(28)17-7-6-16(24)11-18(17)25)5-8-19(20)31-22(29)14-3-2-4-15(23)10-14/h2-12H,1H3,(H,27,28)/b26-12+ |

InChI Key |

WQEVDGPQRLZZJC-RPPGKUMJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:

Formation of 2,4-Dichlorobenzoyl Hydrazone: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions to form the hydrazone derivative.

Methoxylation: The hydrazone derivative is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group.

Bromination: Finally, the compound is brominated using bromine or a brominating agent to form the 3-bromobenzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 3-bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Ester Group Influence : Replacement of the 3-bromobenzoate with a 2,4-dichlorobenzoate (as in ) increases molecular symmetry but reduces dipole moment.

Hydrazone Modifications: Substituting benzoyl hydrazones with phenoxyacetyl groups (e.g., ) alters hydrogen-bonding capacity and steric profiles.

Melting Points and Stability

Bioactivity Trends

- Antimicrobial Activity : Compounds with 2,4-dichlorobenzoyl groups (e.g., Compound 17) show MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Herbicidal Potential: Pyrazoxyfen (a structurally related herbicide) shares the 2,4-dichlorobenzoyl motif and targets weed growth via acetyl-CoA carboxylase inhibition .

Biological Activity

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates the presence of various functional groups that may contribute to its biological properties.

Synthesis and Characterization

The synthesis of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods help confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of compounds containing dichlorobenzophenone exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate enhanced antibacterial activity due to increased electron density in their molecular structure, which facilitates interaction with bacterial cell walls .

Table 1: Antimicrobial Activity Comparison

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate | TBD (To Be Determined) |

| Chlorinated analogue | TBD |

| Standard antibiotic (e.g., Penicillin) | TBD |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, in vitro assays have shown that it can induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity Against MCF-7 Breast Cancer Cells

A study examining the effects of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate on MCF-7 cells reported an IC50 value indicative of moderate cytotoxicity. The mechanism was hypothesized to involve:

- Induction of reactive oxygen species (ROS)

- Activation of caspase pathways

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (bromine and chlorine) may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Molecular Docking Studies

Molecular docking simulations can provide insights into how this compound binds to specific proteins involved in disease pathways. Preliminary docking studies suggest potential interactions with targets such as:

- DNA topoisomerases

- Kinases involved in cell signaling pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.